Deoxycytidylyl-(3'-5')-deoxyguanosine
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Overview
Description
Deoxycytidylyl-3’,5’-guanosine is a dinucleotide composed of deoxycytidine and deoxyguanosine linked by a 3’,5’-phosphodiester bond. . Deoxycytidylyl-3’,5’-guanosine is significant in the study of nucleic acids and their interactions with enzymes and other biomolecules.
Preparation Methods
The synthesis of deoxycytidylyl-3’,5’-guanosine typically involves the chemical coupling of deoxycytidine and deoxyguanosine monophosphates. The reaction conditions often include the use of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond. Industrial production methods may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester linkage under mild conditions .
Chemical Reactions Analysis
Deoxycytidylyl-3’,5’-guanosine can undergo various chemical reactions, including:
Protonation: In the presence of acids such as trifluoroacetic acid, the nitrogen atoms in the cytosine and guanine bases can be protonated.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common under physiological conditions.
Common reagents used in these reactions include acids, bases, and nucleases. The major products formed from these reactions are the individual mononucleotides, deoxycytidine monophosphate and deoxyguanosine monophosphate .
Scientific Research Applications
Deoxycytidylyl-3’,5’-guanosine has several scientific research applications:
Structural Biology: It is used in crystallographic studies to understand the interactions between nucleotides and proteins, such as ribonucleases.
Biochemistry: It serves as a model compound for studying the mechanisms of nucleotide interactions and enzymatic cleavage.
Mechanism of Action
The mechanism of action of deoxycytidylyl-3’,5’-guanosine involves its interaction with enzymes such as ribonucleases. The compound binds to the active site of the enzyme, where the phosphodiester bond is cleaved, resulting in the formation of the individual mononucleotides . The molecular targets include the active site residues of the enzyme, which facilitate the cleavage reaction through a series of catalytic steps.
Comparison with Similar Compounds
Deoxycytidylyl-3’,5’-guanosine can be compared with other similar dinucleotides, such as:
Cytidylyl-3’,5’-guanosine: Similar in structure but contains ribose instead of deoxyribose.
Deoxyadenylyl-3’,5’-thymidine: Another deoxyribonucleotide dinucleotide with adenine and thymine bases.
Deoxycytidylyl-3’,5’-adenosine: Contains cytosine and adenine bases linked by a 3’,5’-phosphodiester bond.
The uniqueness of deoxycytidylyl-3’,5’-guanosine lies in its specific base pairing and structural properties, which make it a valuable tool in the study of nucleic acid interactions and enzymatic mechanisms .
Properties
CAS No. |
52474-59-6 |
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Molecular Formula |
C19H25N8O10P |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30) |
InChI Key |
OBCJQWSXSLYWHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |
Origin of Product |
United States |
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